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molecular formula C15H19NO3 B8751296 1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone CAS No. 79324-50-8

1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone

Cat. No. B8751296
M. Wt: 261.32 g/mol
InChI Key: UDLIPBKHZZWUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04328341

Procedure details

The product of step (b) (0.013 mole) was heated in NMP (25 ml) at reflux under nitrogen for 1 hour. After cooling to room temperature, the mixture was diluted with ethanol (25 ml), and hydrogenated over 5% Pd/C at 15-20 psi for 21/2 hours. After filtration, the mixture was poured into water, the grey solid isolated by filtration, and recrystallised from ethanol to give the title compound. Yield 63%, mp 114°-115° C.
Quantity
0.013 mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([C:11]([C:17](=[O:19])[CH3:18])=[CH:12][C:13]=1[C:14](=[O:16])[CH3:15])[NH:8][CH2:9][CH3:10])C=C.CN1C(=O)[CH2:24][CH2:23][CH2:22]1>C(O)C.[Pd]>[C:17]([C:11]1[CH:12]=[C:13]([C:14](=[O:16])[CH3:15])[C:5]([OH:4])=[C:6]([CH2:22][CH2:23][CH3:24])[C:7]=1[NH:8][CH2:9][CH3:10])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0.013 mol
Type
reactant
Smiles
C(C=C)OC=1C=C(NCC)C(=CC1C(C)=O)C(C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration
ADDITION
Type
ADDITION
Details
the mixture was poured into water
CUSTOM
Type
CUSTOM
Details
the grey solid isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(C(=C1)C(C)=O)O)CCC)NCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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